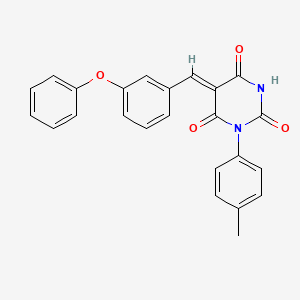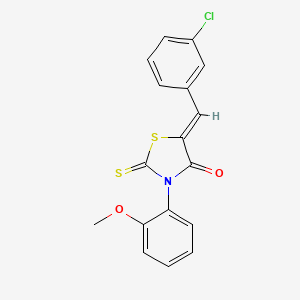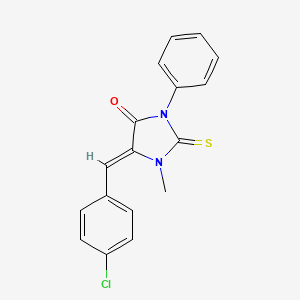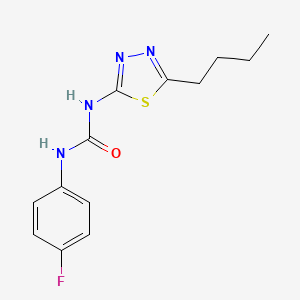![molecular formula C14H22N2O2S B4579113 1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine](/img/structure/B4579113.png)
1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various chemical reactions, including nucleophilic substitution and sulfonation. For instance, compounds like 1-benzhydryl-4-methanesulfonyl-piperazine were synthesized through the nucleophilic substitution of 1-benzhydryl-piperazine with methyl sulfonyl chloride, hinting at similar synthetic pathways for 1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine (Naveen et al., 2007).
Molecular Structure Analysis
Molecular structure analysis, such as that conducted on benzenesulfonamide compounds containing piperazine heterocycles, relies on techniques like density functional theory (DFT). DFT studies reveal optimized structures, molecular electrostatic potentials, and leading molecular orbitals, contributing to an understanding of the chemical behavior of 1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine (Xiao et al., 2022).
Wissenschaftliche Forschungsanwendungen
Development and Characterization of Adenosine A2B Receptor Antagonists
A series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, including structures closely related to "1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine," was synthesized and characterized for their activity at A2B adenosine receptors. This research found potent A2B antagonists with subnanomolar affinity and high selectivity, indicating potential applications in therapeutic areas where the A2B adenosine receptor is a target (Borrmann et al., 2009).
Antibacterial Agents Development
Studies on pyrido(2,3-d)pyrimidine derivatives, including those involving piperazine substitutions similar to "1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine," have shown significant antibacterial activity. This suggests the compound's potential utility in developing new antibacterial agents, particularly against gram-negative bacteria, including Pseudomonas aeruginosa (Matsumoto & Minami, 1975).
Antioxidant Activity Studies
A study on piperazine derivatives containing a methylxanthine moiety, related to the structure of interest, demonstrated significant antioxidant properties. This research suggests potential applications in the design of antioxidant agents, emphasizing the importance of hydroxyl groups in the structure for enhancing antioxidant activity (Andonova et al., 2014).
Synthesis and Evaluation as Anticancer Agents
Research involving the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole highlighted the anticancer potential of these compounds. This underscores the relevance of such structures in developing new therapeutic agents for cancer treatment, indicating that modifications to the piperazine nucleus can lead to significant anticancer activity (Rehman et al., 2018).
In Vitro Metabolic Studies
Investigations into the oxidative metabolism of novel antidepressants, including structures related to "1-ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine," have provided insights into the compound's metabolic pathways. This research is crucial for understanding the pharmacokinetics and potential therapeutic applications of such compounds (Hvenegaard et al., 2012).
Eigenschaften
IUPAC Name |
1-ethyl-4-[(4-methylphenyl)methylsulfonyl]piperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2S/c1-3-15-8-10-16(11-9-15)19(17,18)12-14-6-4-13(2)5-7-14/h4-7H,3,8-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIUPXNMFQMJLJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)S(=O)(=O)CC2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Ethyl-4-[(4-methylbenzyl)sulfonyl]piperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-(3-nitrophenyl)-N'-[2-(phenylthio)phenyl]thiourea](/img/structure/B4579041.png)
![4-[3-(2-phenoxyethoxy)benzylidene]-1-phenyl-3,5-pyrazolidinedione](/img/structure/B4579043.png)
![1-[(3,4-difluorophenyl)sulfonyl]-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B4579048.png)
![3-ethyl-1-methyl-5-{4-[(3-nitrobenzyl)oxy]benzylidene}-2-thioxo-4-imidazolidinone](/img/structure/B4579053.png)
![4-(4-chlorobenzyl)-5-[4-(diethylamino)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B4579058.png)



![N-[2-(1-cyclohexen-1-yl)ethyl]-4-[(2-methylbenzyl)(methylsulfonyl)amino]benzamide](/img/structure/B4579081.png)
![3-(2-fluorophenyl)-N-[2-(4-morpholinyl)ethyl]-5-isoxazolecarboxamide](/img/structure/B4579089.png)
![2-nitro-N-{4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B4579101.png)
![4-(ethylsulfonyl)-2-[(4-methyl-1-piperidinyl)carbonyl]-3,4-dihydro-2H-1,4-benzoxazine](/img/structure/B4579109.png)
